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Compound of Interest

5-chloro-2-methoxypyridine-4-
Compound Name:

sulfinic acid
CAS No.: 2225146-72-3
Cat. No.: B6604058

Get Quote

Executive Summary

5-Chloro-2-methoxypyridine (CAS: 13473-01-3) is a bifunctional pyridine scaffold widely utilized
in medicinal chemistry as a bioisostere for phenyl rings and as a precursor for complex
heterocyclic APIs (Active Pharmaceutical Ingredients).[1] Its utility stems from the orthogonal
reactivity of its substituents: the electron-donating methoxy group at C2 activates the ring for
directed lithiation, while the chlorine atom at C5 provides a handle for cross-coupling reactions
and modulates lipophilicity (

)

This guide analyzes the molecule's electronic distribution, detailing how the "push-pull”
interaction between the 2-methoxy and 5-chloro substituents dictates its regioselectivity in
nucleophilic aromatic substitution (

) and Directed Ortho Metalation (DoM).

Electronic Architecture
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The reactivity of 5-chloro-2-methoxypyridine is defined by the superimposition of inductive (

) and mesomeric (

) effects on the electron-deficient pyridine nucleus.

Orbital & Substituent Analysis

» Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (

), lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack,
particularly at C2 and C6.

e 2-Methoxy Group (-OMe):
o Inductive Effect (

): Withdraws electron density through the

-bond, increasing the acidity of the adjacent C3 proton.
o Mesomeric Effect (

): Strong donation of lone pair electrons into the

-system. This raises the HOMO energy and activates positions C3 and C5 toward
electrophiles. However, C5 is blocked by chlorine.

e 5-Chloro Group (-Cl):
o Inductive Effect (

): Dominates over its weak mesomeric donation (

), deactivating the ring overall but stabilizing anionic intermediates at ortho positions
(C4/C6) during metalation.

Physical & Electronic Constants
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Property Value Mechanistic Implication

Low MW fragment, ideal for
Molecular Weight 143.57 g/mol Fragment-Based Drug Design
(FBDD).

N ) High thermal stability; suitable
Boiling Point 181-182 °C ) )
for high-temp cross-coupling.

) Denser than unsubstituted
Density 1.193 g/mL o ]
pyridine due to halogenation.

Very weak base. The

effect of Cl and OMe reduces
pKa (Conj. Acid) ~1.12 (Predicted) electron density at N1, making
protonation difficult compared

to pyridine (pKa 5.2).

Increased lipophilicity vs.

pyridine (LogP 0.65),
LogP ~2.2 improving membrane

permeability in drug

candidates.

Synthetic Pathways

The most robust synthesis avoids direct chlorination of 2-methoxypyridine (which suffers from
poor regioselectivity) and instead utilizes Nucleophilic Aromatic Substitution (

) on a symmetrical precursor.

Primary Route: of 2,5-Dichloropyridine

This protocol exploits the differential reactivity of the C2 and C5 positions. The C2-chlorine is
activated by the adjacent nitrogen (

effects), while the C5-chlorine is unactivated.

Protocol:
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Reagents: 2,5-Dichloropyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol
(Solvent).

Conditions: Reflux (65 °C) for 12—-18 hours under

atmosphere.

Workup: Quench with water, extract with Dichloromethane (DCM), wash with brine, dry over

Yield: Typically >90%.

Self-Validating Check: The disappearance of the starting material peak by GC-MS and the shift
of the C2 signal in

NMR confirms substitution.

25{8;2;?32&‘;% Nucleophilic Attack (C2)

NaOMe / MeOH
(Nucleophile)

Meisenheimer Complex | AR ENa o) Mol @1 BN | 5-Chioro-2-methoxypyridine
(Stabilized by N1) i@l  (Regioselective Product)
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Figure 1: Regioselective synthesis via nucleophilic aromatic substitution.

Reactivity Profile & Experimental Logic
Directed Ortho Metalation (DoM)

The 2-methoxy group is a powerful Directed Metalation Group (DMG). It coordinates lithium
bases, directing deprotonation to the C3 position (ortho to OMe).

» Regioselectivity: Exclusive C3 lithiation.
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o Why not C4? Although C4 is ortho to Cl (an acidifying group), the coordination ability of the
OMe oxygen to Li is kinetically superior to the inductive acidification of Cl.

o Why not C6? C6 is ortho to N1 and CI. While lithiation at C6 is possible (directed by ring
nitrogen), the OMe-directed pathway to C3 is thermodynamically and kinetically favored in
ether solvents.

e Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA at -78 °C.
o Application: Synthesis of 5-chloro-2-methoxypyridine-3-boronic acid (Suzuki precursor).

Cross-Coupling (C5-Cl)

The C5-chlorine bond is deactivated relative to bromides or iodides but can participate in
Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) using electron-rich
phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition.

NMR Characterization Data
The

NMR spectrum is distinct and allows for rapid structural verification.
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Chemical Shift Coupling
Proton Assignment
iti ( Multiplicity Constants ( -g
Position e
» Ppm) Hz)

] Characteristic
-OCH3 3.90 Singlet (3H) - )
methoxy signal.

Upfield shift due
to ortho-

H3 6.75 Doublet (1H) resonance
donation from
OMe.

Deshielded by
Doublet of meta-Cl and
H4 7.55
Doublets (1H) ortho-coupling to

H3.

Most downfield;
adjacent to

H6 8.15 Doublet (1H) electron-
withdrawing N1
and ortho-Cl.

Detailed Experimental Protocol: C3-
Functionalization

Objective: Synthesis of 5-chloro-2-methoxypyridine-3-carbaldehyde via DoM.
e Setup: Flame-dry a 100 mL Schlenk flask. Flush with Argon.

» Solvation: Dissolve 5-chloro-2-methoxypyridine (1.44 g, 10 mmol) in anhydrous THF (20
mL). Cool to -78 °C (dry ice/acetone bath).

e Metalation: Add LDA (2.0 M in THF/heptane, 6.0 mL, 12 mmol) dropwise over 15 minutes.

o Note: Maintain temp < -70 °C to prevent nucleophilic attack of the base on the pyridine
ring or "halogen dance" rearrangement.
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o Observation: Solution typically turns yellow/orange, indicating formation of the lithiated
species. Stir for 1 hour at -78 °C.

¢ Quench: Add DMF (Dimethylformamide, 1.5 mL, 20 mmol) dropwise. Stir for 30 min at -78
°C, then warm to Room Temperature (RT).

o Workup: Quench with saturated

(aq). Extract with EtOAc (3x). Dry organic layer (
) and concentrate.

» Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

5-Chloro-2-methoxypyridine

Ortho-direction by OMe \ Oxidative Addition at C-Cl

Pathway A: Directed Ortho Metalation Pathway B: Pd-Catalyzed Coupling
(LDA, -78°C) (Pd(OAc)2, SPhos, Ar-B(OH)2)
3-Lithio Intermediate 5-Aryl-2-methoxypyridine
(C3 Anion) (Biaryl Scaffold)

+ Electrophile (E+)

3-Substituted Product

(e.g., Boronic Acid, Aldehyde)
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Figure 2: Divergent reactivity pathways: C3-Lithiation vs. C5-Cross Coupling.

References

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b6604058/docs?utm_src=pdf-body-img#technical-guide-electronic-architecture-reactivity-of-5-chloro-2-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6604058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Synthesis via SNAr:Journal of Heterocyclic Chemistry, "Nucleophilic substitution of
halopyridines," .

« Lithiation Regioselectivity:Journal of Organic Chemistry, "Lithiation of 2-chloro- and 2-
methoxypyridine with lithium dialkylamides," .

e Physical Properties & CAS: PubChem Compound Summary for CAS 13473-01-3, .

o NMR Data: Spectral Database for Organic Compounds (SDBS), "2-Methoxypyridine
derivatives," .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6604058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

